molecular formula C20H17ClN2O4S B2700088 N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide CAS No. 426223-67-8

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B2700088
CAS No.: 426223-67-8
M. Wt: 416.88
InChI Key: FTQZMBCVBIYNIJ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-chloro-3-nitrobenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro group at the 4-position, a nitro group at the 3-position, and two benzyl substituents on the sulfonamide nitrogen. The molecular formula can be inferred as C₁₉H₁₆ClN₃O₄S, with a calculated average mass of 417.87 g/mol (based on substituent contributions).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-19-12-11-18(13-20(19)23(24)25)28(26,27)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQZMBCVBIYNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position undergoes reduction to form an amine, a common transformation in sulfonamide chemistry.

Reduction Methods

Reaction TypeReagents/ConditionsPurpose
Catalytic HydrogenationH₂, palladium catalyst, high pressureReduce nitro to amine group
Chemical ReductionNaBH₄, LiAlH₄, or othersAlternative nitro reduction

The nitro group’s electron-withdrawing nature facilitates these reactions, making adjacent carbons susceptible to nucleophilic attack.

Substitution Reactions

While the chloro group at the 4-position is a strong electron-withdrawing substituent, substitution reactions may occur under specific conditions. For example, the chloro group could act as a leaving group in nucleophilic aromatic substitution (NAS), though steric hindrance from the benzyl groups and the sulfonamide’s electron-deficient aromatic ring may limit reactivity.

Mechanistic Insights

The compound’s reactivity is governed by its substituents:

  • Nitro group (3-position): Enhances electrophilicity of adjacent carbons, enabling nucleophilic attack.

  • Chloro group (4-position): Contributes to solubility and modulates electronic effects on the aromatic ring.

Functional Group Effects

Functional GroupEffect
Nitro group (3-position)Electron-withdrawing, activates ring for nucleophilic substitution
Chloro group (4-position)Electron-withdrawing, influences solubility and reactivity

Analytical Techniques

Key analytical methods confirm the compound’s structure and purity:

MethodKey Features
Infrared (IR) Sulfonamide S=O stretch (~1300–1350 cm⁻¹), nitro group absorption (~1520 cm⁻¹)
Mass Spectrometry (MS) Molecular ion peak (m/z = 393.88), fragmentation patterns revealing benzyl groups
NMR Distinct peaks for benzyl CH₂ groups and aromatic protons

Research Findings

  • Enzyme Inhibition: The sulfonamide group’s structural similarity to PABA enables competitive inhibition of DHPS, a bacterial folate biosynthesis enzyme.

  • Selectivity: Modifications at the nitro position (e.g., alkyl/benzyl substituents) enhance selectivity for CA VII over off-target isoforms, as observed in related compounds .

Scientific Research Applications

Chemical Intermediate in Synthesis

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide serves as a valuable intermediate in the synthesis of various biologically active compounds. The sulfonamide group is known for its ability to act as a protective group for amines during chemical reactions. This functionality allows for the selective modification of other reactive sites within a molecule while maintaining the integrity of the amine group.

Key Reactions:

  • Deprotection Reactions : The compound can be converted into corresponding amines through deprotection methods, which are essential in synthesizing optically active amines used in pharmaceuticals .
  • Formation of Bioactive Molecules : It can be utilized to create derivatives that exhibit significant biological activity, making it a crucial step in drug development processes.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as an intermediate for various therapeutic agents. The compound's structure allows for modifications that can lead to enhanced pharmacological properties.

Case Studies:

  • Antimicrobial Agents : Research indicates that derivatives of nitrobenzenesulfonamides possess antimicrobial properties. The introduction of different substituents on the benzene ring can lead to compounds with improved efficacy against bacterial strains .
  • Anti-inflammatory Drugs : The sulfonamide moiety is often associated with anti-inflammatory activity. Compounds derived from this compound have been investigated for their potential use in treating inflammatory diseases .

Agricultural Chemistry

In agricultural applications, this compound can be explored as a precursor for developing agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and pesticides.

Research Insights:

  • Herbicidal Activity : Studies have shown that sulfonamide derivatives can inhibit specific enzymes involved in plant growth, suggesting their use as herbicides .
  • Pesticide Development : The compound's structural features may be leveraged to develop new pesticides with targeted action against pests while minimizing environmental impact.

Summary Table of Applications

Application AreaSpecific UseNotes
Chemical SynthesisIntermediate for aminesEssential for selective reactions
PharmaceuticalsAntimicrobial and anti-inflammatory agentsPotential for drug development
Agricultural ChemistryHerbicides and pesticidesTargeted action with reduced environmental impact
Safety ConsiderationsSkin and eye irritationRequires appropriate handling protocols

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Steric and Electronic Effects

  • N,N-Dibenzyl Groups : The dibenzyl substitution in the target compound increases steric hindrance compared to smaller N-substituents (e.g., dimethyl or phenyl groups). This may reduce intermolecular interactions but enhance thermal stability .

Solubility and Reactivity

  • Polarity: The nitro group enhances polarity compared to methyl-substituted analogs (e.g., N,N-dibenzyl-4-methylbenzenesulfonamide), which may reduce solubility in nonpolar solvents .
  • Reactivity : The presence of both nitro and chloro groups may allow sequential functionalization, as seen in related compounds used in multi-step syntheses .

Research Findings from Analogous Compounds

Crystallographic Data: N,N-Dibenzyl-4-methylbenzenesulfonamide () crystallizes in a monoclinic system with a dihedral angle of 85.3° between the benzene rings. Similar structural distortions may occur in the target compound due to steric strain from dibenzyl groups .

Biological Activity: 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide () is structurally related to antimicrobial sulfonamides. The absence of an amino group in the target compound may limit such activity unless functionalized further .

Synthetic Utility : 4-Chloro-3-nitrobenzenesulfonamide () is a precursor for pharmaceuticals and agrochemicals. The dibenzyl variant could serve as a protecting group in similar synthetic routes .

Limitations and Knowledge Gaps

  • Experimental Data: No direct studies on this compound are cited in the evidence. Predictions rely on structural analogs.
  • Contradictions : lists N,N-dimethyl-4-chloro-3-nitrobenzenesulfonamide with a molecular weight of 263.68 g/mol, whereas the dibenzyl variant’s higher mass (417.87 g/mol) highlights significant divergence in properties despite shared functional groups .

Biological Activity

N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, a nitro group, and two benzyl substituents. Its chemical structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes or modulate receptor functions. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This compound's interaction with enzymes such as lipoxygenases suggests potential anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antibacterial and antifungal activities. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antimicrobial effects .

Anticancer Potential

Studies have demonstrated that compounds with similar structures possess anticancer properties. This compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. The exact pathways involved require further investigation but could include the inhibition of cell proliferation and induction of cell cycle arrest .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Study 2Showed cytotoxic effects on human cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study 3Investigated the compound's role in modulating inflammatory responses in vitro, indicating potential use in treating inflammatory diseases.

In Vivo Studies

While more limited than in vitro studies, preliminary in vivo research has suggested that this compound may reduce tumor growth in animal models. Further studies are needed to confirm these findings and elucidate the underlying mechanisms.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-4-chloro-3-nitrobenzenesulfonamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or sulfonylation. A common approach involves reacting 4-chloro-3-nitrobenzenesulfonyl chloride with dibenzylamine in anhydrous dichloromethane under inert conditions. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography using ethyl acetate/hexane gradients .
  • Key Considerations : Ensure strict control of reaction temperature (0–5°C during sulfonyl chloride addition) to minimize side reactions. Use triethylamine as a base to scavenge HCl .

Q. How is the compound structurally characterized?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, nitro group deshielding effects) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond lengths (e.g., S–N ≈ 1.63 Å) and torsional angles, critical for validating steric effects from dibenzyl groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 465.05) .

Q. What preliminary biological assays are used to screen this compound?

  • Approach :

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. COMPARE analysis can correlate activity with known sulfonamide mechanisms .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity?

  • Methods :

  • Cell Cycle Analysis : Flow cytometry to assess G1/S or G2/M arrest (e.g., propidium iodide staining) .
  • Target Identification : Pull-down assays with biotinylated derivatives or SPR to detect tubulin binding (if antimitotic) .
    • Data Interpretation : Compare dose-dependent effects with positive controls (e.g., E7010 for tubulin disruption) .

Q. What computational strategies model its electronic properties?

  • DFT Studies : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution. These predict reactivity in nucleophilic aromatic substitution .
  • Docking Simulations : AutoDock Vina to explore interactions with biological targets (e.g., carbonic anhydrase IX) .

Q. How to analyze structure-activity relationships (SAR) for optimization?

  • Approach :

  • Analog Synthesis : Replace chloro/nitro groups with electron-withdrawing/donating substituents (e.g., -CF₃, -NH₂) and test activity .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with IC₅₀ values .

Q. What challenges arise in crystallographic refinement of this compound?

  • Solutions :

  • Twinned Data : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands .
  • Disorder Modeling : Split occupancy for flexible dibenzyl groups and apply restraints to thermal parameters .

Q. How to resolve contradictions between computational predictions and experimental data?

  • Validation Strategies :

  • Orthogonal Assays : If DFT predicts high reactivity but experimental yields are low, verify purity (HPLC) or test alternative solvents (DMF vs. THF) .
  • Microarray Profiling : For discordant biological results, use gene expression arrays (e.g., Affymetrix) to identify off-target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.